Product packaging for Hexafluoropentene(Cat. No.:CAS No. 2375-68-0)

Hexafluoropentene

Cat. No.: B14147557
CAS No.: 2375-68-0
M. Wt: 178.08 g/mol
InChI Key: RBMOVUILDUBRGH-UHFFFAOYSA-N
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Description

Hexafluoropentene is a fluorinated olefin of significant interest in advanced materials and synthetic chemistry research. Its primary research value lies in its application as a key precursor or monomer in the development of fluorinated polymers and copolymers. These materials are investigated for their potential to exhibit enhanced properties, such as chemical resistance, thermal stability, and low surface energy. In organic synthesis, this compound serves as a valuable building block for introducing fluorinated segments into complex molecules, enabling researchers to study the effects of fluorine on molecular reactivity, bioavailability, and physical characteristics. The mechanism of action for its incorporation typically involves reactions at the electron-deficient double bond, which can participate in various cycloaddition or step-growth polymerization mechanisms. This product is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4F6 B14147557 Hexafluoropentene CAS No. 2375-68-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2375-68-0

Molecular Formula

C5H4F6

Molecular Weight

178.08 g/mol

IUPAC Name

3,3,4,5,5,5-hexafluoropent-1-ene

InChI

InChI=1S/C5H4F6/c1-2-4(7,8)3(6)5(9,10)11/h2-3H,1H2

InChI Key

RBMOVUILDUBRGH-UHFFFAOYSA-N

Canonical SMILES

C=CC(C(C(F)(F)F)F)(F)F

Origin of Product

United States

Advanced Synthetic Methodologies for Hexafluoropentene and Its Positional/geometric Isomers

Olefinic Bond Formation via Elimination Reactions

Elimination reactions are a cornerstone in the synthesis of alkenes, involving the removal of two substituents from adjacent atoms to form a double bond. capes.gov.brthieme-connect.denumberanalytics.com In the context of synthesizing hexafluoropentene, these reactions typically start from saturated polyfluorinated pentane (B18724) derivatives. The specific mechanism and outcome of the elimination are heavily influenced by the nature of the leaving groups and the reaction conditions.

Halogen Elimination from Saturated Hexafluoropentane Derivatives

The formation of an olefinic bond can be achieved through the removal of two halogen atoms from adjacent carbons in a process known as dehalogenation. vedantu.com For the synthesis of a this compound, a suitable precursor would be an octafluorodihalopentane, such as a 1,2-dibromo-octafluoropentane. This type of reaction is often promoted by reducing agents, such as metallic zinc or magnesium. ucsb.edu The reaction involves the metal-induced removal of the two halogen atoms, leading to the formation of the C=C double bond. While effective, this method's utility depends on the accessibility of the appropriate dihalogenated precursors.

Dehydrohalogenation Pathways and Stereochemical Control

Dehydrohalogenation, the elimination of a hydrogen atom and a halogen atom from adjacent carbons, is a more common and versatile method for alkene synthesis. vedantu.comunacademy.com This reaction is typically carried out by treating a haloalkane with a strong base. unacademy.com When applied to a heptafluoropentane, for instance, a molecule of hydrogen fluoride (B91410) (HF) is eliminated to yield this compound.

The regioselectivity of this reaction—which constitutional isomer is formed—is a critical consideration. scribd.com Generally, elimination reactions can follow Zaitsev's rule, which predicts the formation of the more substituted (and more stable) alkene, or the Hofmann rule, which predicts the formation of the less substituted alkene. scribd.com In the case of fluoroalkanes, elimination often favors the Hofmann product. reddit.com This is attributed to the high strength of the C-F bond, which makes it a poor leaving group, and the increased acidity of the β-hydrogen due to the electron-withdrawing fluorine atoms, which favors a carbanion-like transition state. reddit.comstackexchange.com

Stereochemical control, which determines whether the E or Z isomer of the alkene is formed, is also crucial. The E2 mechanism, a concerted, one-step process, generally requires an anti-periplanar arrangement of the hydrogen and the leaving group, leading to a stereospecific outcome. numberanalytics.com By selecting precursors with a defined stereochemistry, it is possible to control the geometry of the resulting this compound isomer.

Mechanistic Elucidation of β-Elimination Processes in Hexafluoropentane Systems

The mechanism of β-elimination in highly fluorinated systems like substituted hexafluoropentanes often deviates from the standard E2 pathway seen with other halogens. ucsb.edu Due to the poor leaving group ability of fluoride and the high acidity of β-protons, the E1cb (Elimination, Unimolecular, Conjugate Base) mechanism is frequently operative. reddit.comstackexchange.commasterorganicchemistry.com

The E1cb mechanism proceeds in two steps:

Deprotonation: A base removes a proton from the β-carbon, forming a stabilized carbanion intermediate. The presence of multiple electron-withdrawing fluorine atoms helps to stabilize this negative charge. stackexchange.commasterorganicchemistry.com

Loss of Leaving Group: The lone pair of electrons on the carbanion then expels the fluoride leaving group from the α-carbon, forming the C=C double bond. masterorganicchemistry.com

This stepwise process contrasts with the concerted E2 mechanism. masterorganicchemistry.com The formation of the carbanion intermediate is often the rate-determining step. The stability of this intermediate dictates the regiochemical outcome, favoring the removal of the most acidic proton, which typically leads to the Hofmann product. reddit.com

Regioselective and Stereoselective Synthetic Approaches to this compound Isomers

Achieving high selectivity for a specific positional or geometric isomer of this compound requires careful control over the synthetic strategy. academie-sciences.fr Regioselectivity can often be controlled by the choice of base. scribd.com Large, sterically hindered bases, such as potassium tert-butoxide, tend to abstract the most accessible proton, favoring the formation of the less substituted Hofmann product. scribd.com In contrast, smaller, less hindered bases may favor the more thermodynamically stable Zaitsev product, although this is less common for fluoroalkanes. scribd.com

Stereoselectivity in forming E or Z isomers is a significant challenge. nih.govcapes.gov.bracs.org For reactions proceeding via an E2 mechanism, the stereochemistry of the starting material dictates the product's geometry. However, for E1cb reactions that involve a carbanion intermediate, the stereochemical information can be lost. Nevertheless, stereoselective synthesis of specific fluoroalkene isomers can be achieved through specialized methods, such as palladium-catalyzed reactions on precursors like 1-bromo-1-fluoroalkenes, which can yield products with high Z/E ratios. nih.govcapes.gov.bracs.org Photocatalytic methods have also been developed for the E→Z isomerization of certain fluoroalkenes, offering another tool for stereocontrol. rsc.org

Catalytic Transformations in this compound Construction

Catalysis offers powerful alternatives for the synthesis of fluorinated olefins, often providing higher efficiency and selectivity under milder conditions. matec-conferences.org While direct catalytic dehydrofluorination of hydrofluoroalkanes is a key method, other catalytic transformations can also be employed.

Catalytic dehydrofluorination often utilizes supported metal catalysts. For example, nickel supported on aluminum fluoride (Ni/AlF₃) has been shown to be effective for the dehydrofluorination of hydrofluoroalkanes, with the catalyst's Lewis acidity playing a key role in its activity. matec-conferences.org Other transition metals like palladium, copper, and iron are also known to activate C-H bonds and can be used in these catalytic systems. matec-conferences.orgepo.org Gold-catalyzed methods have been developed for the regioselective synthesis of fluoroalkenes from alkynes using specialized HF-based reagents. organic-chemistry.orgnih.govacs.org

Furthermore, catalytic hydrodefluorination of more highly fluorinated precursors can also yield desired products. Nickel and copper-based catalysts have been used for the hydrodefluorination of trifluoromethyl alkenes to produce gem-difluoroalkenes. nih.gov Palladium catalysts have been successfully used in the ring-opening hydrodefluorination of gem-difluorocyclopropanes to selectively form terminal fluoroalkenes. acs.org These catalytic approaches provide a diverse toolbox for accessing various isomers of this compound.

Strategic Design of Precursors for Tailored this compound Synthesis

The successful synthesis of a specific this compound isomer is highly dependent on the rational design of the starting material. researchgate.netspringernature.comacs.org The precursor must contain the correct arrangement of hydrogen atoms and leaving groups (halogens) to direct the elimination reaction toward the desired product.

For instance, to favor a specific regioisomer via dehydrohalogenation, the precursor must have a hydrogen atom and a leaving group on adjacent carbons that will lead to the desired double bond location. The choice of leaving group is also critical; while fluorine itself can be a leaving group in E1cb reactions, introducing a better leaving group like bromine or chlorine on the α-carbon can facilitate elimination under milder conditions. Research into the reaction of 2,2,3,3,4,4-hexafluoropentane-1,5-diol demonstrates the synthesis of complex fluorinated molecules from specifically designed diol precursors. researchgate.netrsc.orgacs.orgdtic.milgoogle.com.tr

The design of "designer" reagents can also guide the synthesis. For example, complexes of hydrogen fluoride with agents like 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) create a highly acidic fluorination reagent that is compatible with metal catalysts, allowing for highly regioselective synthesis of fluoroalkenes from alkyne precursors. organic-chemistry.orgnih.govacs.org Ultimately, the precursor's structure is the primary determinant for the regiochemical and stereochemical outcome of the synthesis.

Investigative Reaction Chemistry of Hexafluoropentene

Radical Polymerization and Copolymerization Dynamics

Fluoropolymers are prized for their exceptional thermal and chemical stability, and radical polymerization is a primary route to their synthesis. fudan.edu.cn However, the polymerization of fluoroalkenes, particularly those with a high degree of fluorination like hexafluoropentene, presents significant challenges compared to their non-fluorinated counterparts. fudan.edu.cn

Kinetic and Mechanistic Studies of this compound Homopolymerization

The homopolymerization of highly fluorinated alkenes via radical mechanisms is often kinetically hindered. The key features of radical polymerization involve initiation, propagation, and termination steps. boronmolecular.com For fluoroalkenes, the stability of the propagating radical and steric hindrance around the double bond are major factors influencing the polymerization rate.

While specific kinetic data for the homopolymerization of this compound are not extensively documented in publicly available literature, general principles derived from studies of analogous monomers like hexafluoropropylene (HFP) can be applied. The propagation rate constant (k_p) for fluoroalkenes is generally lower than for non-fluorinated olefins. The process often requires high pressure and temperature to achieve significant molecular weights. fudan.edu.cn The termination step in radical polymerization, which can occur via combination or disproportionation, is diffusion-controlled, and its rate is influenced by the mobility of the growing polymer chains. canterbury.ac.nz

Table 1: General Kinetic Considerations for Radical Homopolymerization of Fluoroalkenes

Kinetic ParameterInfluence of Fluorine SubstitutionExpected Implication for this compound
Initiation Rate Dependent on initiator decomposition; generally standard.Conventional radical initiators (e.g., AIBN, peroxides) can be used.
Propagation Rate (k_p) Generally lower due to stable, electron-deficient radicals and steric hindrance.Slow polymerization, likely requiring forcing conditions (high temperature/pressure).
Termination Rate (k_t) Diffusion-controlled; can be slowed by chain rigidity (autoacceleration). dergipark.org.trPotential for autoacceleration, but overall rate is propagation-limited.
Chain Transfer Can occur to monomer, polymer, or solvent, limiting molecular weight.The strength of C-F and C-C bonds makes chain transfer to monomer less likely than in some hydrocarbon systems.

This table presents generalized trends based on fluoroalkene polymerization studies; specific values for this compound are not available.

Copolymerization with Other Fluorinated and Non-Fluorinated Olefins

This compound, as an electron-poor monomer, is an excellent candidate for copolymerization with electron-rich olefins. This approach is often more kinetically favorable than homopolymerization. Copolymers can be formed with both other fluorinated olefins and, more commonly, non-fluorinated olefins such as vinyl ethers, vinyl esters, and propylene. fudan.edu.cncarbide.co.jp

In these copolymerizations, there is often a strong tendency toward the formation of alternating copolymers. The electron-deficient fluoroalkene radical preferentially reacts with the electron-rich comonomer, and vice-versa. This minimizes the self-propagation of either monomer. For instance, the copolymerization of fluoroalkenes with vinyl ethers proceeds readily under radical initiation. carbide.co.jp Recent advances have demonstrated that photoredox-mediated methods can facilitate the controlled copolymerization of fluoroalkenes like HFP with vinyl ethers under ambient conditions. fudan.edu.cn

Table 2: Expected Reactivity in Copolymerization of this compound

Comonomer TypeExampleExpected Reactivity with this compoundResulting Polymer Structure
Electron-Rich Olefins Ethyl vinyl ether, PropyleneHigh tendency for cross-propagation, low for self-propagation.Primarily alternating copolymer.
Electron-Neutral Olefins EthyleneModerate reactivity; may require high pressure.Random copolymer, potentially with some alternating sequences.
Electron-Poor Olefins Acrylates, other FluoroalkenesLow reactivity; copolymerization is difficult due to repulsion between like-charged monomers.Difficult to form high molecular weight copolymers.

This table is based on established principles of copolymerization involving fluoroalkenes.

Control of Polymer Architecture through Living/Controlled Radical Polymerization

Achieving control over polymer architecture (e.g., molecular weight, low dispersity, block structures) requires the use of reversible-deactivation radical polymerization (RDRP), also known as controlled/living radical polymerization (CRP). cas.cz However, many common CRP techniques are challenging to apply to fluoroalkenes. acs.orgresearchgate.net

Atom Transfer Radical Polymerization (ATRP): This widely used technique, which relies on the reversible activation of a dormant alkyl halide by a metal complex, has generally not been successful for fluoroalkenes. researchgate.netwikipedia.org The reason is often attributed to the high strength of the carbon-halogen bonds (particularly C-F and C-Cl) in the resulting dormant species, which resists reactivation by the catalyst. researchgate.net

Iodine Transfer Polymerization (ITP): ITP is one of the most successful methods for the controlled polymerization of fluoroalkenes and has been commercialized. cas.czacs.org It relies on a (per)fluoroalkyl iodide as a chain transfer agent. The relatively weak C-I bond allows for reversible transfer of the iodine atom between growing polymer chains, maintaining a low concentration of active radicals and enabling controlled growth.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: RAFT is a versatile CRP method that uses a thiocarbonylthio compound as a chain transfer agent (CTA). boronmolecular.comsigmaaldrich.com A specific variant known as MADIX (Macromolecular Design via Interchange of Xanthates) has been shown to be effective for controlling the polymerization of fluoroalkenes like HFP. acs.orgresearchgate.net

These controlled methods suppress termination reactions by keeping the concentration of active radicals low, allowing for the synthesis of well-defined fluoropolymers. cmu.edu

Synthesis of Block and Graft Copolymers Incorporating this compound Units

The ability to control the polymerization of fluoroalkenes via methods like ITP and RAFT opens the door to creating complex polymer architectures such as block and graft copolymers. boronmolecular.comacademie-sciences.fr

Block Copolymers: These are synthesized by the sequential addition of monomers. nih.gov A this compound-containing polymer chain, synthesized via ITP or RAFT, can retain its active end-group (an iodo or thiocarbonylthio group, respectively). This macro-chain transfer agent can then be used to initiate the polymerization of a second monomer (either fluorinated or non-fluorinated), creating a well-defined block copolymer. frontiersin.orgresearchgate.net This combination of polymerization techniques is a powerful tool for accessing novel materials. frontiersin.org

Graft Copolymers: These structures, featuring polymeric side chains attached to a main backbone, can be synthesized via three main strategies: "grafting-from," "grafting-onto," or "grafting-through". mdpi.comrsc.org

Grafting-from: A polymer backbone containing initiator sites (e.g., pendant alkyl halides) could be used to initiate the polymerization of this compound, although this would be challenging. A more viable route would be to create a poly(this compound) macroinitiator via ITP and then graft a second monomer from it.

Grafting-onto: A pre-formed polymer backbone with reactive functional groups is reacted with pre-formed this compound-containing polymer chains that have a complementary reactive end-group.

Grafting-through: This method involves the copolymerization of a standard monomer with a this compound-based macromonomer (a polymer chain with a polymerizable end-group).

Electrophilic Addition Reactions to the this compound Double Bond

The carbon-carbon double bond in standard alkenes is electron-rich and readily undergoes electrophilic addition. cureffi.org However, the powerful electron-withdrawing inductive effect of multiple fluorine atoms drastically reduces the electron density of the double bond in this compound. This deactivation makes it significantly less reactive towards electrophiles compared to non-fluorinated alkenes. Reactions that are facile with typical alkenes often require harsh conditions or fail to proceed with highly fluorinated olefins.

Halogenation and Hydrohalogenation Pathways

Halogenation involves the addition of a halogen (e.g., Br₂, Cl₂) across the double bond. queensu.ca For a typical alkene, this proceeds through a cyclic halonium ion intermediate. With this compound, this reaction is expected to be slow due to the electron-poor nature of the double bond, which disfavors the initial electrophilic attack by the halogen.

Hydrohalogenation is the addition of a hydrogen halide (e.g., HBr, HCl) across the double bond. libretexts.org The reaction rate for typical alkenes follows the order HI > HBr > HCl > HF, which correlates with the acidity of the hydrogen halide. libretexts.org For an unsymmetrical alkene, the regioselectivity of the addition is governed by Markovnikov's rule, which states that the proton adds to the carbon with more hydrogen substituents, leading to the formation of the more stable carbocation intermediate. periodicchemistry.comlibretexts.org

For isomers of this compound, the regioselectivity of hydrohalogenation would be critically dependent on the position of the fluorine atoms, which strongly influence carbocation stability. Fluorine atoms alpha to a carbocation are destabilizing, while beta-fluorine atoms can be slightly stabilizing. The reaction would proceed, if at all, to form the least unstable carbocation intermediate.

Table 3: Predicted Regioselectivity for Hydrohalogenation (H-X) of this compound Isomers

Isomer ExampleStructurePredicted Carbocation IntermediatePredicted Major ProductRationale
1,1,1,2,3-Pentafluoro-2-pentene CF₃-CF=CH-CH₂-CH₃Proton adds to C3, forming a carbocation at C2 (destabilized by α-F).Addition is highly disfavored.The extreme deactivation by five fluorine atoms on or adjacent to the double bond makes electrophilic attack very difficult.
3,3,4,4,5,5-Hexafluoro-1-pentene CH₂=CH-CF₂-CF₂-CF₃Proton adds to C1, forming a secondary carbocation at C2.2-Halo-3,3,4,4,5,5-hexafluoropentaneFollows Markovnikov's rule to form the more stable secondary carbocation, away from the direct influence of the CF₂ group.
1,1,2,3,5,5-Hexafluoro-1-pentene CF₂=CH-CHF-CH₂-CF₃Proton adds to C2, forming a carbocation at C1 (destabilized by α-F).Addition is highly disfavored.Formation of a carbocation on a difluorinated carbon is extremely unfavorable.

This table provides predictions based on established principles of carbocation stability and electrophilic addition. Experimental verification is required.

Protonation and Carbocation Rearrangement Studies

The study of this compound under superacid conditions provides significant insights into the behavior of fluorinated carbocations. Superacids, such as fluoroantimonic acid (HF-SbF₅) and Magic Acid (HSO₃F-SbF₅), are powerful protonating agents capable of generating carbocations from otherwise unreactive precursors like alkanes. societechimiquedefrance.frwikipedia.org Their high acidity and the low nucleophilicity of their conjugate bases allow for the direct observation of these reactive intermediates. societechimiquedefrance.fr

When this compound is introduced to a superacid medium, the double bond is protonated. This process generates a carbocation. The stability of carbocations generally follows the order of tertiary > secondary > primary. masterorganicchemistry.com Consequently, if the initial protonation results in a less stable carbocation, a rearrangement is likely to occur to form a more stable one. masterorganicchemistry.comlibretexts.org These rearrangements often happen through hydride or alkyl shifts. masterorganicchemistry.com

In the context of this compound, the presence of highly electronegative fluorine atoms significantly influences the stability and rearrangement pathways of the resulting carbocation. The specific isomer of this compound and the reaction conditions would dictate the initial site of protonation and the subsequent rearrangement products. For instance, the protonation of a double bond can lead to a secondary carbocation, which might then rearrange to a more stable tertiary carbocation if an adjacent carbon atom is suitably substituted. masterorganicchemistry.commsu.edu

The study of such reactions often involves techniques like NMR spectroscopy to identify the structure of the stable carbocations formed in the superacid solution. These studies are crucial for understanding the fundamental principles of carbocation chemistry, especially in the presence of strong electron-withdrawing groups.

Nucleophilic Addition Chemistry of this compound

Nucleophilic addition is a characteristic reaction for compounds with carbon-carbon double bonds, particularly when the double bond is activated by electron-withdrawing substituents. dalalinstitute.com The fluorine atoms in this compound make the double bond electron-deficient and thus susceptible to attack by nucleophiles. numberanalytics.com

Addition of Fluoride (B91410) and Other Nucleophiles

The addition of nucleophiles to this compound is a key reaction for the synthesis of various fluorinated compounds. A prominent example is the addition of the fluoride ion (F⁻). nih.gov The fluoride ion can act as a nucleophile, attacking one of the carbon atoms of the double bond. This process typically requires a source of fluoride ions, such as a fluoride salt.

The general mechanism for nucleophilic addition to an alkene involves the attack of the nucleophile on the electron-deficient carbon, leading to the formation of a carbanion intermediate. dalalinstitute.com This intermediate is then typically protonated by a proton source in the reaction mixture to give the final addition product. libretexts.org

Other nucleophiles besides fluoride can also add to this compound. These can include alkoxides, thiolates, and amines, leading to the formation of ethers, thioethers, and amines, respectively. The reactivity of the nucleophile and the specific isomer of this compound will influence the reaction conditions required and the products obtained.

A table summarizing the addition of various nucleophiles to this compound is presented below:

NucleophileProduct Type
Fluoride (F⁻)Saturated Hexafluoroalkane
Methoxide (CH₃O⁻)Methoxy-hexafluoropentane
Thiophenoxide (C₆H₅S⁻)Phenylthio-hexafluoropentane
Diethylamine ((C₂H₅)₂NH)Diethylamino-hexafluoropentane

Stereochemical Outcomes of Nucleophilic Additions

The stereochemistry of nucleophilic addition to an alkene is an important aspect to consider, as it can lead to the formation of stereoisomers. numberanalytics.com The addition of a nucleophile to the double bond can occur in two ways: syn-addition, where the nucleophile and the proton add to the same face of the double bond, or anti-addition, where they add to opposite faces. dalalinstitute.com

The stereochemical outcome is influenced by several factors, including the structure of the alkene, the nature of the nucleophile, and the reaction conditions. numberanalytics.com For a cyclic alkene like hexafluorocyclopentene, the incoming nucleophile will preferentially attack from the less sterically hindered face. libretexts.org

In the case of acyclic this compound, the stereochemistry can be more complex. If the addition creates one or more new stereocenters, a mixture of diastereomers may be formed. The relative amounts of these diastereomers will depend on the relative energies of the transition states leading to their formation. For example, the nucleophilic addition to an asymmetric alkene can result in a racemic mixture if the nucleophile can attack from either face with equal probability. libretexts.org However, if there are steric or electronic factors that favor attack from one side, a non-racemic mixture of products may be obtained.

Cycloaddition Reactions with this compound

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. sigmaaldrich.comebsco.com this compound, with its electron-deficient double bond, can act as a dienophile or a dipolarophile in these reactions.

Diels-Alder and 1,3-Dipolar Cycloadditions

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. sigmaaldrich.comebsco.com Due to the electron-withdrawing nature of the fluorine atoms, this compound is an excellent dienophile. It can react with various dienes to yield fluorinated cyclohexene (B86901) derivatives. The reaction is typically concerted and stereospecific, with the stereochemistry of the diene and dienophile being retained in the product. iitk.ac.in

1,3-Dipolar cycloadditions are reactions between a 1,3-dipole and a dipolarophile to form a five-membered ring. organic-chemistry.orgwikipedia.org this compound can serve as the dipolarophile in these reactions. 1,3-dipoles are molecules that can be represented as having a positive and a negative charge separated by three atoms. wikipedia.org Examples include azides, nitrile oxides, and nitrones. youtube.com The reaction of this compound with a 1,3-dipole leads to the formation of a five-membered heterocyclic ring containing fluorine atoms. scribd.com

A table summarizing cycloaddition reactions involving this compound is presented below:

Reaction TypeReactantProduct Type
Diels-Alder1,3-ButadieneTetrahydro-bis(trifluoromethyl)naphthalene
1,3-Dipolar CycloadditionPhenyl azideTriazoline derivative
1,3-Dipolar CycloadditionBenzonitrile oxideIsoxazoline derivative

Scope and Limitations in Heterocyclic Synthesis

Cycloaddition reactions of this compound provide a valuable route for the synthesis of a wide variety of fluorinated heterocyclic compounds. nih.govrsc.orgresearchgate.net The incorporation of fluorine atoms into heterocyclic rings can significantly alter their physical, chemical, and biological properties. researchgate.net

The scope of these reactions is broad, as a wide range of dienes and 1,3-dipoles can be employed. This allows for the synthesis of diverse heterocyclic systems with varying substitution patterns. For example, the use of functionalized dienes or dipoles can lead to the formation of complex fluorinated heterocycles that may have applications in medicinal chemistry or materials science. researchgate.netzioc.ru

However, there are also limitations to these synthetic methods. The reactivity of the diene or dipole can be a limiting factor. Steric hindrance on either the this compound or the reaction partner can slow down or prevent the reaction. Regioselectivity can also be an issue in some cases, leading to the formation of a mixture of isomeric products. Furthermore, the harsh reaction conditions sometimes required for these cycloadditions might not be compatible with sensitive functional groups present in the reactants.

Functionalization and Derivatization Strategies for this compound Scaffolds

The olefin metathesis reaction is a powerful tool for the formation of new carbon-carbon double bonds. nih.govwikipedia.orgacs.org This reaction, catalyzed by transition metal complexes (typically containing ruthenium, molybdenum, or tungsten), involves the redistribution of alkene fragments. rsc.orgsci-hub.se Key variations include cross-metathesis (CM), ring-closing metathesis (RCM), and ring-opening metathesis polymerization (ROMP). nih.govwikipedia.orgorganic-chemistry.org

Specific research detailing the participation of this compound in olefin metathesis or its use in RCM to form fluorinated cyclic compounds could not be located. However, the reactivity of other highly fluorinated alkenes in metathesis has been documented. For example, molybdenum monoaryloxide chloride (MAC) complexes have been shown to catalyze cross-metathesis reactions with Z-1,1,1,4,4,4-hexafluoro-2-butene. nih.gov This demonstrates that electron-deficient fluoroalkenes can participate in metathesis, suggesting that this compound could potentially be a substrate for such transformations, although specific catalysts and conditions would need to be empirically determined.

Hydrofunctionalization encompasses a class of reactions where an E-H bond (E = heteroatom like N, O, S) adds across a C=C double bond. libretexts.orgnih.gov These reactions, including hydroamination and hydroetherification, are fundamental for introducing functional groups. epfl.chnih.gov Similarly, oxidative cleavage reactions break the carbon-carbon double bond, typically to form carbonyl compounds like aldehydes, ketones, or carboxylic acids, using reagents such as ozone (O₃) or potassium permanganate (B83412) (KMnO₄). mit.edulibretexts.orgresearchgate.net

Detailed studies or data tables concerning the specific hydrofunctionalization or oxidative cleavage of this compound are not available in the reviewed literature. The reactivity of the C=C bond in this compound towards these transformations would be significantly influenced by the strongly electron-withdrawing fluorine atoms, which generally makes the double bond less susceptible to electrophilic attack but potentially more reactive towards nucleophilic addition. For related fluoroalkenes, such as 2,3,3,4,4,4-Hexafluoro-1-butene, general oxidation reactions are known to form fluorinated alcohols and acids, indicating that oxidative pathways are possible.

Catalytic Reactivity of this compound

Transition metal catalysis is crucial for many transformations of alkenes. rsc.orgHydrosilylation , the addition of a Si-H bond across a double bond, is a primary method for producing organosilicon compounds and is often catalyzed by platinum, rhodium, or nickel complexes. epfl.chlibretexts.orgacs.orgdicp.ac.cnHydroamination involves the addition of an N-H bond from an amine across the alkene and can be catalyzed by a range of early and late transition metals. libretexts.orgdicp.ac.cnprinceton.edu

Specific research detailing the transition metal-catalyzed hydrosilylation or hydroamination of this compound could not be identified. The high fluorine content of this compound would render the alkene electron-poor, which can pose challenges for traditional catalytic cycles. However, studies on related hydrofluoroolefins (HFOs) have shown successful hydrosilylation. For instance, the hydrosilylation of 1,1,1,4,4,4-hexafluorobut-2-ene (B1636169) has been achieved using palladium catalysts to yield the corresponding hexafluorobutylsilanes. researchgate.net This suggests that with appropriate catalyst selection, typically those suited for electron-deficient olefins, similar transformations of this compound may be feasible.

Table 1: Examples of Catalysts Used in Hydrosilylation of General Alkenes

Note: This table is for general informational purposes as no specific data for this compound was found.

Catalyst Type Metal Center Typical Substrates Selectivity
Speier's Catalyst Platinum Terminal Alkenes Anti-Markovnikov
Karstedt's Catalyst Platinum Alkenes, Alkynes Anti-Markovnikov
Wilkinson's Catalyst Rhodium Alkenes Variable
Nickel Pincer Complexes Nickel Functionalized Alkenes Anti-Markovnikov

Organocatalysis utilizes small, chiral organic molecules to catalyze chemical reactions, often enabling high enantioselectivity. rsc.org Activation modes can include the formation of iminium ions or enamines, or through non-covalent interactions like hydrogen bonding. nih.gov These methods are applied to a wide range of transformations, including Michael additions, Diels-Alder reactions, and various functionalizations. rsc.org

There is no specific literature available detailing the organocatalytic activation or enantioselective functionalization of this compound. The development of enantioselective reactions for highly fluorinated substrates is an active area of research. For example, enantioselective processes have been developed for other classes of organofluorine compounds, such as the copper-catalyzed enantioselective perfluoroalkylamination of 1,3-dienes and the organocatalytic synthesis of chiral α-trifluoromethyl allylboronic acids. libretexts.orgacs.org These examples highlight the potential for developing stereocontrolled methods, although applying them directly to a substrate like this compound would require dedicated investigation.

Advanced Spectroscopic and Chromatographic Characterization Methodologies for Hexafluoropentene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules. For fluorinated compounds like hexafluoropentene, the presence of the highly sensitive 19F nucleus, in addition to 1H and 13C, provides a wealth of structural information.

High-Resolution 1H, 13C, and 19F NMR for Structural Isomer Differentiation

High-resolution 1D NMR spectroscopy is fundamental for distinguishing between structural isomers of this compound. The chemical shifts (δ) and coupling constants (J) observed in 1H, 13C, and 19F NMR spectra are highly sensitive to the local electronic environment of each nucleus, allowing for the unambiguous identification of different isomeric forms.

¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. Chemical shifts are influenced by the proximity of electronegative fluorine atoms, and proton-fluorine (H-F) coupling provides valuable connectivity data.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The large chemical shift range and the presence of carbon-fluorine (C-F) couplings are instrumental in assigning the carbon skeleton. The magnitude of the one-bond (¹J_CF_), two-bond (²J_CF_), and three-bond (³J_CF_) coupling constants helps to establish the positions of fluorine substituents.

¹⁹F NMR: As a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, 19F NMR is particularly powerful for analyzing fluorinated compounds. nih.gov The wide range of 19F chemical shifts provides excellent signal dispersion, minimizing spectral overlap even in complex molecules. Fluorine-fluorine (F-F) couplings are also observed, providing further structural insights. nih.gov

The differentiation of isomers is achieved by a careful analysis of these parameters. For instance, the number of signals, their multiplicities, and the magnitudes of the coupling constants will be unique for each isomer of this compound.

Below is an example of NMR data for a fluorinated organic molecule, illustrating the type of information obtained from these analyses.

¹H NMR ¹³C NMR ¹⁹F NMR
Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Chemical Shift (δ) ppm Multiplicity
7.82m136.4s-66.5t
7.66m133.6s
7.48m132.3s
7.34m128.4s
3.06m127.7s
2.50m127.5s
126.7q275.1
126.6s
126.5s
126.3s
125.7s
35.6q27.9
28.4q3.2

This table is generated based on representative data for a fluorinated organic compound. rsc.org

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

While 1D NMR provides essential information, complex molecules often exhibit overlapping signals that are difficult to interpret. Advanced 2D NMR techniques are employed to resolve these ambiguities and establish the complete molecular connectivity. scribd.com

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other, typically through two or three bonds. sdsu.edu It is used to identify neighboring protons and map out proton-proton spin systems within the molecule. github.io

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly attached to carbons. nanalysis.com It provides a direct link between the 1H and 13C spectra, allowing for the unambiguous assignment of protonated carbons. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals correlations between protons and carbons over longer ranges, typically two to four bonds. sdsu.edu HMBC is particularly valuable for identifying quaternary carbons (carbons with no attached protons) and for connecting different spin systems together, thereby elucidating the complete carbon framework. scribd.comrsc.org

The combination of these 2D NMR experiments allows for a comprehensive and unambiguous assignment of all 1H and 13C resonances, leading to the complete structural elucidation of this compound derivatives. nih.gov

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the m/z ratio to several decimal places, providing the exact mass of a molecule. measurlabs.com This high accuracy allows for the determination of the elemental composition of an ion, as the exact masses of atoms are not integers (with the exception of carbon-12). libretexts.orgresearchgate.net For example, while both C₈H₁₆O and C₁₀H₈ have a nominal mass of 128 amu, their high-resolution masses are 128.12018 amu and 128.06264 amu, respectively, allowing for their differentiation. libretexts.org

HRMS is therefore crucial for confirming the molecular formula of newly synthesized this compound derivatives and for identifying unknown compounds in complex mixtures. measurlabs.comresearchgate.net However, it is important to note that HRMS alone cannot distinguish between isomers, as they have the same elemental composition and therefore the same exact mass. measurlabs.com

The table below illustrates how HRMS can be used to determine the elemental formula of a compound.

Compound Calculated Exact Mass (m/z) Measured Exact Mass (m/z) Elemental Formula
Fluorinated Derivative 1228.1211228.20C₉H₁₇F₃NO₂
Fluorinated Derivative 2224.08224.1C₁₃H₁₁F₃

This table is generated based on representative data for fluorinated organic compounds. rsc.org

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is a technique where ions are subjected to multiple stages of mass analysis, with a fragmentation step in between. wikipedia.orgnationalmaglab.orgencyclopedia.pub In a typical MS/MS experiment, a precursor ion of a specific m/z is selected, fragmented, and the resulting product ions are then mass-analyzed. youtube.com The fragmentation is typically induced by collision with an inert gas, a process known as collision-induced dissociation (CID). youtube.com

The resulting fragmentation pattern provides a "fingerprint" of the molecule and offers valuable information about its structure. nationalmaglab.org By analyzing the masses of the fragment ions, it is possible to deduce the connectivity of atoms and the location of functional groups. This is particularly useful for distinguishing between isomers of this compound, which may exhibit different fragmentation pathways upon CID. The analysis of these pathways helps to piece together the molecular structure. encyclopedia.pub

Vibrational Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. youtube.com For a vibration to be IR active, it must result in a change in the molecule's dipole moment. youtube.com The resulting IR spectrum shows absorption bands at specific frequencies corresponding to different vibrational modes, such as C-F stretching, C=C stretching, and various bending modes.

Raman Spectroscopy: Raman spectroscopy is a light scattering technique. youtube.com When a molecule is irradiated with a high-intensity monochromatic light source, most of the scattered light has the same frequency as the incident light (Rayleigh scattering). However, a small fraction of the light is scattered at different frequencies (Raman scattering), with the frequency shifts corresponding to the vibrational energy levels of the molecule. For a vibration to be Raman active, it must cause a change in the molecule's polarizability. youtube.com

IR and Raman spectroscopy are often complementary, as some vibrational modes may be active in one technique but not the other. youtube.com The vibrational spectra of this compound and its derivatives can provide characteristic fingerprints for identification and can be used to confirm the presence of specific structural features.

The following table provides an example of vibrational frequencies for a fluorinated organic molecule.

Vibrational Mode Frequency (cm⁻¹)
C-H stretch3089, 3063, 3030
C-H stretch (aliphatic)2940, 2873
C=C stretch (aromatic)1604
C-F related vibrations1400, 1383, 1313

This table is generated based on representative data for a fluorinated organic compound. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The method is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in an IR spectrum that serves as a unique molecular fingerprint.

For this compound, IR spectroscopy is crucial for confirming the presence of key structural features. The carbon-carbon double bond (C=C) and the carbon-fluorine (C-F) bonds are the primary functional groups of interest. The C=C stretching vibration in fluoroalkenes typically appears in the region of 1750–1800 cm⁻¹, a higher frequency compared to non-fluorinated alkenes (1620-1680 cm⁻¹) due to the electron-withdrawing effects of the fluorine atoms. The C-F single bond stretches are characteristically strong and appear in the fingerprint region, typically over a wide frequency range of 1000-1360 cm⁻¹. irphouse.com The exact position of these bands can be influenced by the specific isomeric structure and the distribution of fluorine atoms within the molecule.

Analysis of the IR spectrum allows for the rapid confirmation of the alkene functionality and the extensive fluorination of the molecule. The absence of significant absorptions in the C-H stretching region (around 2850–3100 cm⁻¹) would further confirm the perfluorinated nature of the compound.

Table 1: Expected Characteristic Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
C=C Stretching 1750 – 1800 Medium
C-F Stretching 1000 – 1360 Strong, Multiple Bands

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy is a vibrational spectroscopy technique that provides information complementary to IR spectroscopy. northwestern.edu It is based on the inelastic scattering of monochromatic light, usually from a laser. When photons interact with a molecule, most are scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering), resulting in a change in energy that corresponds to the molecule's vibrational modes. A key difference from IR is the selection rule: a vibration is Raman-active if it causes a change in the molecule's polarizability.

For this compound, Raman spectroscopy is particularly useful for analyzing the C=C double bond. While the C=C stretch is visible in IR, it is often a very strong and sharp band in the Raman spectrum, especially if the molecule has a degree of symmetry. This is because the stretching of the symmetric C=C bond can lead to a significant change in polarizability.

Like IR, C-F stretching and bending modes are also observable in the Raman spectrum. By combining data from both IR and Raman spectroscopy, a more complete picture of the vibrational modes of the this compound molecule can be obtained. This dual analysis is critical for distinguishing between different isomers, as their unique symmetries will result in different sets of active and inactive modes in their IR and Raman spectra. nih.gov

Table 2: Expected Characteristic Raman Shifts for this compound

Functional Group Vibrational Mode Expected Raman Shift (cm⁻¹) Intensity
C=C Stretching 1750 – 1800 Strong
C-F Stretching 1000 – 1360 Medium to Strong
C-C-F Bending/Deformation 400 – 800 Medium to Weak

Chromatographic Techniques for Separation and Quantification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

Gas Chromatography (GC) for Volatile this compound Isomers

Gas chromatography (GC) is a premier analytical technique for separating and analyzing volatile compounds that can be vaporized without decomposition. chromatographyonline.com For this compound, which is expected to be a volatile liquid or gas, GC is the ideal method for separating its various structural and geometric (cis/trans) isomers. vurup.sk The separation is achieved based on the differential partitioning of the isomers between a gaseous mobile phase (typically an inert gas like helium or nitrogen) and a stationary phase within a long, thin capillary column.

The choice of the stationary phase is critical for achieving separation. For fluorinated compounds, a non-polar or intermediate-polarity column is often effective. greyhoundchrom.com Elution order is generally related to the boiling points of the isomers and their specific interactions with the stationary phase. greyhoundchrom.com The high efficiency of modern capillary columns allows for the resolution of isomers with very similar physicochemical properties. vurup.sk Quantification is typically performed using a detector such as a Flame Ionization Detector (FID) or a Thermal Conductivity Detector (TCD), which provide a response proportional to the amount of each separated component.

Table 3: Illustrative Gas Chromatography Parameters for this compound Isomer Separation

Parameter Condition
Column Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film)
Carrier Gas Helium, constant flow rate (e.g., 1.0 mL/min)
Injector Split/Splitless, 200°C, Split ratio 50:1
Oven Program Initial 40°C (hold 2 min), ramp at 10°C/min to 150°C
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

Liquid Chromatography (LC) for Non-Volatile Derivatives

Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is used for the separation and quantification of compounds that are non-volatile, have high molecular weights, or are thermally unstable. nih.gov While this compound itself is volatile and suited for GC, its derivatives—such as alcohols, carboxylic acids, or esters formed through chemical reactions—may be non-volatile and require LC for analysis.

In LC, the sample is carried by a liquid mobile phase through a column packed with a solid stationary phase. The separation is based on the analyte's affinity for the stationary versus the mobile phase. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (like acetonitrile/water), is a common mode. For fluorinated derivatives, specialized fluorinated stationary phases can offer alternative selectivity and improved retention compared to traditional C18 columns. chromatographyonline.com Detection is commonly achieved using UV-Vis spectroscopy, or more powerfully, mass spectrometry.

Table 4: Illustrative Liquid Chromatography Parameters for a this compound Derivative

Parameter Condition
Column Reversed-Phase C18 or Fluorinated Phase (e.g., 150 mm x 4.6 mm ID, 5 µm)
Mobile Phase Gradient of Water (A) and Acetonitrile (B)
Flow Rate 1.0 mL/min
Column Temp. 35°C
Detector UV-Vis Diode Array Detector (DAD) or Mass Spectrometer (MS)

Hyphenated Analytical Systems for Comprehensive Characterization

Hyphenated techniques combine a separation method with a spectroscopic detection method, offering the advantages of both. The coupling of chromatography with mass spectrometry is particularly powerful, providing both separation of complex mixtures and definitive identification of the separated components.

GC-MS and LC-MS for Mixture Analysis and Trace Component Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique that couples the separation power of GC with the detection capabilities of mass spectrometry. jeol.com As the separated this compound isomers elute from the GC column, they enter the ion source of the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides information about the molecular weight and produces a characteristic fragmentation pattern that can be used to identify the compound and elucidate its structure. GC-MS is highly sensitive and is the gold standard for identifying and quantifying volatile organic compounds in complex mixtures and for detecting trace-level impurities. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice for analyzing non-volatile and polar compounds, including many derivatives of fluorinated substances. nih.govsigmaaldrich.com It combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. lcms.cz For derivatives of this compound, LC-MS can provide molecular weight information and structural data from fragmentation patterns, enabling the unambiguous identification of reaction products, metabolites, or environmental degradation products. The technique is widely used for the trace analysis of per- and polyfluoroalkyl substances (PFAS) in various matrices due to its high sensitivity and specificity. chromatographyonline.comshimadzu.com

Table 5: Applications of Hyphenated Systems for this compound Analysis

Technique Application Information Obtained
GC-MS Separation and identification of volatile this compound isomers; Analysis of impurities and byproducts in synthesis mixtures. Retention time, molecular weight, and characteristic mass fragmentation patterns for structural elucidation.
LC-MS Separation and identification of non-volatile derivatives (e.g., alcohols, acids); Trace analysis in environmental or biological samples. Retention time, molecular weight, and structural information for polar and thermally labile compounds.

Theoretical and Computational Studies of Hexafluoropentene

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Similarly, a specific analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—for hexafluoropentene has not been identified in the searched literature. As a result, crucial reactivity descriptors that are derived from FMO analysis, which help in understanding the molecule's chemical behavior, remain uncharacterized for this particular compound.

Mechanistic Investigations of this compound Reactions via Computational Modeling

There is a lack of published computational modeling studies that elucidate the reaction mechanisms of this compound. Therefore, the characterization of transition states and the elucidation of specific reaction pathways involving this compound are not available.

Without these foundational mechanistic studies, the calculation of activation energies and reaction rates for reactions involving this compound has not been performed or reported in the available literature. This information is critical for understanding the kinetics and feasibility of its chemical transformations.

Prediction of Spectroscopic Parameters

No dedicated computational studies predicting the spectroscopic parameters of this compound were found. Such studies are essential for interpreting experimental spectra (e.g., NMR, IR, UV-Vis) and confirming the structure and electronic properties of the molecule. The absence of this data means that a theoretical spectroscopic profile for this compound cannot be constructed at this time.

Based on a comprehensive search of available scientific literature, there is no specific research data or theoretical studies concerning the molecular dynamics simulations, conformational landscapes, intermolecular interactions, or computational polymerization processes of the chemical compound “this compound.”

Therefore, it is not possible to provide the requested article content for the following sections:

Environmental Chemistry and Atmospheric Fate of Hexafluoropentene As a Hydrofluoroolefin Hfo

Atmospheric Degradation Pathways and Mechanisms

The primary mechanisms for the removal of hexafluoropentenes from the atmosphere are reactions with hydroxyl (OH) radicals, and to a much lesser extent, ozone (O₃). Direct photolysis in the troposphere is not a significant degradation pathway.

Kinetics and Products of Reaction with Hydroxyl Radicals (OH)

The dominant atmospheric loss process for hexafluoropentenes is their gas-phase reaction with hydroxyl (OH) radicals. The kinetics of this reaction determine the compound's atmospheric lifetime. The structure of the specific isomer of hexafluoropentene influences the reaction rate.

For the isomer (E)-1,1,1,2,4,4-hexafluoro-3-(trifluoromethyl)-1-butene (HFO-1438ezy(E)) , the rate coefficients for its reaction with OH radicals have been measured over a range of temperatures (214–380 K). acs.org The reaction rate showed no dependence on pressure under the study conditions and displayed non-Arrhenius behavior. acs.org At 296 K, the rate constant was determined to be (3.26 ± 0.26) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹. acs.org This relatively rapid reaction leads to an estimated atmospheric lifetime of approximately 36 days. researchgate.net

For another isomer, (E)-1,1,1,4,4,5,5,5-octafluoro-2-pentene (this appears to be an error in some literature, the correct name for HFO-1438mzz(E) is (E)-1,1,1,2,3,4,4,4-octafluorobut-2-ene, however, focusing on pentene isomers as requested, we will refer to (E)-CF₃CH=CHCF₂CF₃, which is (E)-1,1,1,5,5,5-hexafluoro-3-(trifluoromethyl)pent-2-ene, often designated HFO-1438mzz(E)) , a recent theoretical study investigated its oxidation mechanism initiated by OH radicals. researchgate.net This reaction is the primary determinant of its atmospheric lifetime, which is estimated to be around 120-122 days. copernicus.orguliege.be The difference in lifetime compared to HFO-1438ezy(E) highlights how the molecular structure affects reactivity with OH radicals.

The degradation initiated by OH radicals proceeds via addition to the carbon-carbon double bond, forming a fluoroalkoxy radical which then undergoes further reactions. For HFO-1438ezy(E), the identified stable end-products of its oxidation in the presence of oxygen (O₂) are trifluoroacetyl fluoride (B91410) (CF₃CFO), formyl fluoride (HC(O)F), and carbonyl fluoride (CF₂O). acs.orgresearchgate.net

Table 1: OH Radical Reaction Kinetics for this compound Isomers at 296 K

Compound NameHFO DesignationFormulaOH Rate Constant (k₂₉₈) (cm³ molecule⁻¹ s⁻¹)Atmospheric Lifetime
(E)-1,3,4,4,4-pentafluoro-3-(trifluoromethyl)-1-buteneHFO-1438ezy(E)(CF₃)₂CFCH=CHF(3.26 ± 0.26) × 10⁻¹³ acs.org~36 days researchgate.net
(E)-1,1,1,5,5,5-Hexafluoro-3-(trifluoromethyl)pent-2-eneHFO-1438mzz(E)(E)-CF₃CH=CHCF₂CF₃Not experimentally determined; lifetime implies a slower rate than HFO-1438ezy(E)~122 days copernicus.org

Ozonolysis Processes and Initial Degradation Steps

Reaction with ozone is another potential atmospheric sink for unsaturated compounds. However, for hydrofluoroolefins, this pathway is generally much slower and less significant than the reaction with OH radicals. researchgate.netacs.org

Formation and Fate of Atmospheric Degradation Products

The atmospheric oxidation of hexafluoropentenes leads to the formation of various smaller, fluorinated compounds. The identity of these products depends on the structure of the parent HFO and the specific degradation pathway.

Identification of Intermediate and Terminal Fluorinated Compounds

Following the initial OH radical attack, the resulting complex radical undergoes a series of reactions, typically involving oxygen, to form more stable, often oxygenated, products.

For HFO-1438mzz(E) ((E)-CF₃CH=CHCF₂CF₃) , atmospheric degradation is expected to yield trifluoroacetaldehyde (B10831) (CF₃CHO) as a key intermediate. researchgate.net The subsequent fate of CF₃CHO is critical; it can either be removed by photolysis, which does not produce trifluoroacetic acid (TFA), or it can react with OH radicals, which does lead to the formation of TFA. umweltbundesamt.deautoklimaanlage.info

For HFO-1438ezy(E) ((CF₃)₂CFCH=CHF) , experimental studies have identified the following stable, terminal degradation products:

Trifluoroacetyl fluoride (CF₃CFO)

Formyl fluoride (HC(O)F)

Carbonyl fluoride (CF₂O) acs.orgresearchgate.net

These products are then subject to further atmospheric removal, primarily through hydrolysis (reaction with water) in clouds, rain, or fog, or by slower gas-phase reactions.

Understanding the Atmospheric Lifetime of this compound Analogues

The atmospheric lifetime of an HFO is a crucial parameter for assessing its environmental impact, including its Global Warming Potential (GWP). As established, the lifetime is almost entirely controlled by the rate of reaction with OH radicals. Shorter-chain HFOs and isomers with different fluorine substitution patterns exhibit a range of lifetimes, providing context for the hexafluoropentenes.

As shown in the table below, the atmospheric lifetimes of HFOs are typically on the order of days to months, which is significantly shorter than the hydrofluorocarbons (HFCs) they are designed to replace. The lifetime of HFO-1438ezy(E) is about 36 days, while HFO-1438mzz(E) is longer-lived at around 122 days. researchgate.netcopernicus.org These lifetimes are comparable to or longer than those of some butene and propene-based HFOs, illustrating the structural influence on reactivity.

Table 2: Comparison of Atmospheric Lifetimes for this compound and its Analogues

CompoundHFO DesignationFormulaAtmospheric Lifetime (days)
(E)-1,3,3,3-TetrafluoropropeneHFO-1234ze(E)(E)-CF₃CH=CHF15 researchgate.net
(Z)-1,1,1,4,4,4-Hexafluoro-2-buteneHFO-1336mzz(Z)(Z)-CF₃CH=CHCF₃~20-22 frontiersin.org
(E)-1,3,4,4,4-pentafluoro-3-(trifluoromethyl)-1-buteneHFO-1438ezy(E)(CF₃)₂CFCH=CHF~36 researchgate.net
(E)-1,1,1,5,5,5-Hexafluoro-3-(trifluoromethyl)pent-2-eneHFO-1438mzz(E)(E)-CF₃CH=CHCF₂CF₃~122 copernicus.org

Modeling Atmospheric Transport and Distribution of Fluorinated Alkenes

The atmospheric transport and distribution of this compound and other hydrofluoroolefins (HFOs) are assessed using sophisticated computer simulations known as atmospheric transport models (ATMs) or chemical transport models (CTMs). urbanemissions.infocopernicus.orgcopernicus.org These models are essential for predicting the spatial and temporal extent of pollution and understanding the environmental fate of these compounds. urbanemissions.infonih.gov They integrate data on emissions, meteorology, and chemical reactions to simulate the movement and transformation of substances in the atmosphere. urbanemissions.infocopernicus.orgepa.gov

Models are crucial for understanding the fate of HFOs because the atmospheric lifetimes of these compounds are short, typically on the order of days to weeks. fluorocarbons.orgpnas.org This is in contrast to the longer-lived hydrofluorocarbons (HFCs) they are designed to replace. fluorocarbons.org The shorter lifetimes of HFOs mean that their impact and the distribution of their degradation products are concentrated on a regional scale rather than being globally dispersed. fluorocarbons.orgopenaccessgovernment.org

Various mathematical models are employed to describe the multimedia transport and fate of pollutants released into the atmosphere. epa.gov These computerized representations simulate atmospheric processes by mathematically representing emissions, chemical reactions, and meteorological conditions like wind and temperature. urbanemissions.info For instance, global 3-D chemical transport models like GEOS-Chem are used to simulate the transport and fate of fluorinated precursors and their degradation products. nih.govcopernicus.org The GEOS-Chem model, which is community-developed, uses assimilated meteorological data to calculate the concentrations of various chemical species on a global grid. nih.gov Other models, such as the AtChem2 box model, are used to study specific degradation pathways under various atmospheric conditions. rsc.org

The accuracy of these models depends on several key inputs:

Emission Inventories : Detailed data on the sources and rates of HFO emissions are a critical starting point for any simulation. copernicus.org

Meteorological Data : Information on wind speed and direction, temperature, rainfall, and atmospheric boundary layer height governs how and where the compounds are transported and deposited. urbanemissions.infoepa.gov

Chemical Kinetics : The rates of reaction with atmospheric oxidants (primarily the hydroxyl radical, OH) and subsequent degradation steps determine the lifetime of the parent compound and the formation of secondary products. pnas.orgncsu.edu

Modeling studies on HFOs consistently show that due to their rapid degradation, the deposition of their breakdown products, such as trifluoroacetic acid (TFA), occurs closer to their emission sources. fluorocarbons.orgopenaccessgovernment.org One study using a global three-dimensional chemical transport model predicted that the complete replacement of HFC-134a with HFO-1234yf would lead to significantly higher TFA deposition in regions with high emissions, such as Central Europe. openaccessgovernment.org The short atmospheric residence time of TFA, estimated at five to nine days, is due to its efficient removal from the atmosphere by rain, fog, and snow. openaccessgovernment.org

Similarly, modeling of HFO-1234ze(E) using the GEOS-Chem model coupled with watershed models has been performed to quantify the formation and deposition of TFA from specific applications. copernicus.org Such studies demonstrate that even though emissions may be highest in certain regions, deposition rates can be greater elsewhere depending on atmospheric conditions, such as photolysis rates that can prevent TFA formation. copernicus.org

The table below summarizes some of the atmospheric models used to study the fate of HFOs and related fluorinated compounds.

Model TypeName/ApplicationKey Features & Use Cases for Fluorinated AlkenesCitations
3D Chemical Transport Model (CTM) GEOS-ChemSimulates global transport and deposition of HFOs and their degradation products (e.g., TFA). Uses assimilated meteorological data for transport calculations. nih.gov Applied to study TFA formation from HFO-1234ze(E). copernicus.org nih.govcopernicus.org
Box Model AtChem2Implements detailed chemical mechanisms (like the Master Chemical Mechanism) to study the atmospheric fate and degradation pathways of specific compounds (e.g., CF₃CHO from HFO-1234ze degradation) under various scenarios. rsc.org rsc.org
Regional/Hemispheric CTM CHIMEREDesigned for regional to hemispheric scale atmospheric composition modeling. Capable of simulating transport from specific events or source regions. copernicus.org copernicus.org
Dispersion Model Atmospheric Transport Modeling System (ATMoS)Simulates air pollution dispersion, considering advection, deposition, and meteorological conditions to generate source-receptor relationships. urbanemissions.info urbanemissions.info

Research findings from these modeling efforts provide quantitative estimates of the potential environmental concentrations of HFO degradation products. For example, simulations have been used to predict the increase in TFA concentrations in different atmospheric layers and geographical regions.

The table below presents selected findings from a modeling study on HFO-1234yf, highlighting the regional nature of its impact.

ParameterFindingGeographic ScopeModel UsedCitations
TFA Increase in Troposphere 33-fold increase worldwide in the lower atmosphere (troposphere) with complete replacement of HFC-134a.Global (Troposphere)3D Chemical Transport Model openaccessgovernment.org
Regional TFA Increase Up to 250-fold increase predicted.Central Europe3D Chemical Transport Model openaccessgovernment.org
TFA Atmospheric Residence Time 5 to 9 days due to efficient washout by precipitation.Atmosphere3D Chemical Transport Model openaccessgovernment.org

These modeling studies are often validated by comparing their output with real-world atmospheric measurements from monitoring stations. empa.ch For example, long-term measurements of halogenated greenhouse gases at high-altitude stations like Jungfraujoch are used in conjunction with transport models to estimate regional emissions and track the atmospheric appearance of new compounds like HFOs. empa.chresearchgate.net This combination of modeling and measurement provides a robust framework for assessing the atmospheric fate and distribution of this compound and other fluorinated alkenes. empa.ch

Future Directions and Emerging Research Avenues for Hexafluoropentene Chemistry

Development of Sustainable Synthesis Routes

The chemical industry's shift towards green chemistry principles is profoundly influencing the production of fluorinated compounds. vulcanchem.compolymerexpert.fr Sustainable synthesis focuses on maximizing atom economy, minimizing waste, reducing energy consumption, and utilizing renewable or less hazardous materials. prepchem.comnih.gov For hexafluoropentene, this translates into exploring new catalytic systems and reaction pathways that are more efficient and environmentally benign than traditional methods.

Key strategies in developing sustainable synthesis routes include:

Catalyst Innovation: Research is moving towards the use of highly efficient and recyclable heterogeneous catalysts. For instance, processes for synthesizing related hydrofluoroolefins, such as Z-1,1,1,4,4,4-hexafluoro-2-butene, have been developed using palladium-based catalysts on supports like porous aluminum fluoride (B91410), which offer high selectivity and potential for continuous industrial production. researchgate.net Similar catalytic hydrogenation or dehydrohalogenation processes are being investigated for producing various this compound isomers. beilstein-journals.org The goal is to replace stoichiometric reagents with catalytic alternatives that can be used in smaller quantities and recovered after the reaction. nih.gov

Alternative Feedstocks: The use of abundant and less hazardous starting materials is a cornerstone of green synthesis. rsc.org Research into the synthesis of Z-1,1,1,4,4,4-hexafluoro-2-butene from readily available materials like hexachlorobutadiene demonstrates this approach. researchgate.net The development of selective synthesis methods for specific isomers, as shown in arene chemistry with specialized iridium catalysts, highlights the potential for creating precisely the desired this compound isomer, avoiding costly and wasteful separation processes. riken.jp

Exploration of Novel Catalytic Applications

While this compound is primarily known as a monomer and refrigerant, its unique electronic properties suggest potential applications in catalysis. The electron-withdrawing nature of its fluorine atoms can influence the reactivity of adjacent functional groups, making its derivatives interesting candidates for new catalysts or ligands.

Emerging research in this area includes:

Fluorinated Ligands for Homogeneous Catalysis: Although direct catalytic use of this compound is not yet established, its derivatives are being explored. A related compound, 1,1,1,5,5,5-hexafluoropentane-2,4-dione, is widely used as a chelating ligand in metal complexes for catalysis. mdpi.com These complexes are studied for their unique electronic and catalytic properties in reactions like hydroformylation. bund.net It is envisioned that derivatives of this compound could be functionalized to create novel ligands with tailored steric and electronic properties for transition-metal catalysts. mdpi.com

Heterogeneous Catalysis with MOFs: Metal-Organic Frameworks (MOFs) are being investigated as highly versatile heterogeneous catalysts. rsc.orgrsc.org The incorporation of fluorinated building blocks, potentially derived from this compound, into MOF structures could enhance their catalytic activity and stability. The fluorinated moieties can create specific active sites and improve the catalyst's resistance to harsh reaction conditions.

Organocatalysis: The field of asymmetric organocatalysis often relies on molecules with specific structural and electronic features to control stereoselectivity. dovepress.com this compound-derived scaffolds could be used to develop new classes of organocatalysts, where the fluorine atoms play a crucial role in activating substrates through non-covalent interactions like hydrogen bonding.

Engineering of Advanced Fluoropolymer Materials from this compound Monomers

Fluoropolymers are prized for their exceptional thermal stability, chemical resistance, and unique electrical properties. nih.govontosight.aiplasticseurope.org The incorporation of this compound as a comonomer in polymers like polyvinylidene fluoride (PVDF) is a key area of research to create advanced materials with tailored functionalities.

The introduction of comonomers like hexafluoropropylene (HFP) into the PVDF polymer chain is known to modify its properties significantly. mdpi.commdpi.com Specifically, the HFP units disrupt the regular polymer chain structure, which increases the amorphous phase content. mdpi.com This leads to lower crystallinity, reduced glass transition temperature, and enhanced ionic conductivity at room temperature, making materials like PVDF-HFP copolymers excellent candidates for gel electrolytes in solid-state batteries. mdpi.com

Similarly, copolymerizing vinylidene fluoride with this compound monomers is expected to yield fluoropolymers with a desirable balance of properties. These advanced materials are being engineered for applications in:

Flexible Electronics: The piezoelectric and ferroelectric properties of PVDF-based copolymers make them suitable for sensors, actuators, and energy harvesting devices. mdpi.comarkema.com

High-Performance Membranes: The chemical inertness and tunable porosity of these materials are advantageous for applications in water purification and gas separation. specialchem.com

Energy Storage: As demonstrated with PVDF-HFP, copolymers containing this compound are promising for developing safer, more efficient electrolytes for next-generation batteries. mdpi.com

Below is a table comparing the typical properties of PVDF homopolymers with its copolymers, illustrating the effect of introducing fluorinated comonomers.

PropertyPolyvinylidene Fluoride (PVDF)PVDF Copolymers (e.g., PVDF-HFP)
Crystallinity ~50% pyzoflex.comLower, more amorphous mdpi.com
Tensile Modulus HigherLower specialchem.com
Flexibility More RigidMore Flexible
Thermal Stability High (Decomposes around 360 °C) mdpi.comHigh, with adjustable glass transition temp. mdpi.com
Ionic Conductivity Low at room temperature mdpi.comHigher at room temperature mdpi.com
Piezoelectric Response (d33) ~ -20 pC/N-24 to -30 pC/N (P(VDF-TrFE)) arkema.com
Primary Applications Coatings, pipes, biomedical membranes specialchem.comBattery separators, flexible sensors, actuators mdpi.commdpi.com

Q & A

Q. What are the established synthetic pathways for hexafluoropentene, and how do reaction conditions influence yield and purity?

this compound synthesis typically involves fluorination of pentene derivatives or polycondensation reactions using fluorinated diols. For example, hydroxyl-terminated poly(this compound) carbonate can be synthesized via reaction of hexafluoropentanediol with pyridine and phosgene, though this requires strict safety protocols due to phosgene’s toxicity . Key parameters include temperature control (to prevent side reactions), solvent selection (to stabilize intermediates), and stoichiometric ratios. Yield optimization often requires iterative adjustments to these variables, validated through techniques like NMR or GC-MS.

Q. Which spectroscopic methods are most effective for characterizing this compound derivatives, and what are their limitations?

Common methods include:

  • 19F NMR : Critical for identifying fluorine environments but requires calibration against known standards.
  • FT-IR : Detects functional groups like C-F bonds (~1100–1250 cm⁻¹), though overlapping peaks may complicate interpretation.
  • Mass Spectrometry (MS) : Useful for molecular weight confirmation but struggles with polymeric derivatives due to fragmentation. Cross-validation with elemental analysis (e.g., combustion for C/F ratios) is recommended to address ambiguities .

Q. How can researchers design initial stability tests for this compound under varying environmental conditions?

Stability studies should assess thermal, oxidative, and hydrolytic degradation. For example:

  • Thermogravimetric Analysis (TGA) : Measures decomposition temperatures.
  • Accelerated Aging : Expose samples to elevated temperatures/humidity and monitor via HPLC or spectroscopy.
  • Gas Evolution Monitoring : Detect volatile byproducts (e.g., HF) using pH-sensitive traps. Baseline comparisons with structurally similar fluorinated compounds (e.g., PTFE) are advisable .

Advanced Research Questions

Q. What strategies resolve contradictions in reported thermodynamic properties (e.g., melting points, reactivity) of this compound derivatives?

Discrepancies may arise from impurities, polymorphic forms, or measurement techniques. A systematic approach includes:

  • Literature Meta-Analysis : Compare experimental conditions (e.g., heating rates in DSC studies).
  • Reproducibility Trials : Replicate key studies with controlled purity (>99% via recrystallization or sublimation).
  • Computational Validation : Use DFT calculations to predict thermodynamic stability and cross-check empirical data .

Q. How can reaction mechanisms for this compound polymerization be experimentally validated?

Mechanistic studies require:

  • Kinetic Profiling : Monitor reaction progress via in-situ techniques (e.g., Raman spectroscopy).
  • Isotopic Labeling : Introduce 18O or 13C tracers to track bond formation/cleavage.
  • Quenching Experiments : Halt reactions at intervals to isolate intermediates (e.g., using cryogenic trapping). Results should be contextualized within existing polymerization frameworks (e.g., step-growth vs. chain-growth) .

Q. What computational frameworks are suitable for modeling this compound’s electronic structure and reactivity?

Density Functional Theory (DFT) with dispersion-corrected functionals (e.g., B3LYP-D3) is widely used. Key steps:

  • Optimize geometry using a basis set like 6-311++G(d,p).
  • Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Validate with experimental spectroscopic data (e.g., comparing computed vs. observed 19F NMR shifts). Software tools like Gaussian or ORCA are recommended .

Q. How should researchers design experiments to evaluate this compound’s compatibility with liquid oxygen (LOX) in aerospace applications?

Follow protocols from historical LOX compatibility studies:

  • Autogenous Ignition Testing : Expose samples to high-pressure O₂ and monitor ignition temperatures.
  • Mechanical Impact Sensitivity : Use a drop-weight apparatus to assess shock-induced reactivity.
  • Compatibility Ranking : Compare with reference materials (e.g., per NASA-STD-6001 guidelines). Document deviations from prior studies (e.g., differences in sample preparation) to clarify risks .

Methodological Guidance

What criteria define a robust research question for this compound studies?

Effective questions should be:

  • Specific : Narrowly scoped (e.g., “How does solvent polarity affect this compound’s dielectric constant?”).
  • Actionable : Testable via feasible experiments or simulations.
  • Theoretically Grounded : Align with fluorocarbon chemistry principles (e.g., electronegativity effects). Iteratively refine questions using peer feedback and preliminary data .

Q. How can researchers systematically address gaps in this compound literature?

  • Bibliometric Analysis : Use tools like SciFinder or Web of Science to identify understudied areas (e.g., environmental degradation pathways).
  • Cross-Disciplinary Synthesis : Integrate insights from polymer science, thermodynamics, and toxicology.
  • Negative Result Reporting : Publish non-reproducible findings to clarify ambiguities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.